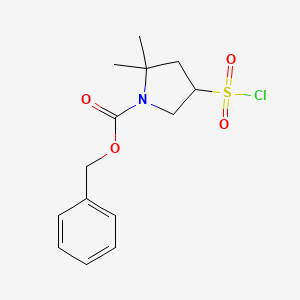![molecular formula C13H16N2O4 B2939670 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034322-83-1](/img/structure/B2939670.png)
3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide: is a synthetic organic compound known for its distinctive chemical structure and potential applications in various fields including chemistry, biology, and medicine. The molecule incorporates a furo[2,3-c]pyridine core, which is often seen in compounds with biological activity.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide typically involves multiple steps including the construction of the furo[2,3-c]pyridine scaffold followed by functional group modifications. Initial steps may involve cyclization reactions to form the core structure, followed by alkylation and methoxylation reactions to introduce the methoxy and propanamide groups.
Industrial production methods: Industrial production may scale up the lab procedures, optimizing for yield and cost-efficiency. Techniques like continuous flow chemistry could be employed for larger scale reactions. Reaction parameters such as temperature, solvent choice, and catalyst selection are crucial for maximizing efficiency.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly on the methoxy or the furo[2,3-c]pyridine ring.
Reduction: Reduction of the ketone group within the compound can yield secondary alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.
Common reagents and conditions used in these reactions:
Oxidizing agents like potassium permanganate or PCC (Pyridinium chlorochromate).
Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).
Various nucleophiles or electrophiles for substitution reactions, often facilitated by a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major products formed from these reactions:
Oxidation can yield aldehydes or carboxylic acids.
Reduction can yield alcohols.
Substitution can result in a variety of functionalized derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The unique structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in organic synthesis and pharmaceutical chemistry.
Biology: Studies have shown potential for its use in biological assays, often investigating its interaction with various biomolecules or its bioactivity in cell cultures.
Medicine: Its structure suggests potential medicinal properties, possibly acting as a lead compound in drug discovery for its bioactive core structure.
Industry: May be employed in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The compound's mechanism of action typically involves interaction with biological targets, such as enzymes or receptors. The furo[2,3-c]pyridine core can interact with active sites, influencing biochemical pathways.
Molecular targets and pathways involved:
Enzymes: Inhibition or modulation of enzyme activity could be one mechanism, particularly with those involved in metabolic pathways.
Receptors: Binding to specific receptors in biological membranes might alter signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-furo[2,3-c]pyridine derivatives: with various alkyl or aryl substitutions.
7-oxofuro[2,3-c]pyridine analogues: with different side chains or functional groups.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-8-4-11(16)14-5-7-15-6-2-10-3-9-19-12(10)13(15)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVPQQPFBBXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2939588.png)



![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/new.no-structure.jpg)


![3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2939604.png)


![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)

